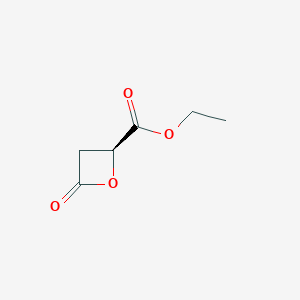

(S)-Ethyl 4-oxooxetane-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-4-oxooxetane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-9-6(8)4-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDARXXGXFUIFGZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Oxetane 2 Carboxylate Scaffolds

Strategies for Oxetane (B1205548) Ring Construction

The construction of the strained oxetane core is a primary challenge in the synthesis of these molecules. nih.govresearchgate.net Methodologies can be broadly categorized into those that build the ring from an acyclic precursor (ring construction) and those that modify a pre-existing oxetane ring.

Intramolecular Ring Closure Reactions for 4-Oxooxetane Systems

Intramolecular cyclization is a fundamental strategy for forming cyclic compounds, including oxetanes. For the synthesis of 4-oxooxetane systems, which are more accurately described as oxetan-2-ones (β-lactones), intramolecular cyclization involves the formation of an ester bond within a β-hydroxy carboxylic acid derivative. This transformation is essentially an intramolecular esterification.

The most common approach for general oxetane synthesis via intramolecular cyclization is the Williamson ether synthesis, which involves an intramolecular SN2 reaction of a 1,3-halohydrin or a related substrate with a leaving group at one end and a nucleophilic oxygen at the other. nih.govresearchgate.net This typically forms the C-O bond of the ring. However, for oxetan-2-one systems, the key bond formation is the ester linkage. A classic example is the cyclization of a β-halopropionic acid. The challenge lies in the unfavorable kinetics of forming a strained four-membered ring (a 4-exo-tet cyclization), although strategies exist to facilitate this process. nih.gov The synthesis of the required β-hydroxy acid precursors can often involve multi-step sequences. nih.gov

Intermolecular Cycloaddition Approaches for Oxetane-2-Carboxylates

Intermolecular [2+2] cycloadditions are powerful, atom-economical reactions for constructing four-membered rings in a single step. magtech.com.cn These methods are particularly attractive for the synthesis of oxetane scaffolds.

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. bohrium.comnih.gov This reaction is one of the most direct methods for synthesizing the oxetane ring. organic-chemistry.org The reaction typically proceeds through the triplet excited state of the carbonyl compound, which adds to the ground-state alkene to form a 1,4-biradical intermediate that subsequently cyclizes. bohrium.com

To synthesize oxetane-2-carboxylate scaffolds, an α-ketoester can be employed as the carbonyl component. The photochemical reaction of an α-ketoester with an alkene can directly furnish the desired 2-alkoxycarbonyl-substituted oxetane. The regioselectivity of the reaction can be influenced by the electronic nature of the alkene; electron-rich alkenes are often used. mdpi.com While effective, the Paternò-Büchi reaction can be limited by low quantum yields and the need for UV irradiation, which may not be compatible with all functional groups. nih.govmdpi.com Recent advances have explored the use of visible light to mediate these reactions, though substrate scope can be limited. nih.gov

Table 1: Examples of Paternò-Büchi Reactions for Oxetane Synthesis

| Carbonyl Compound | Alkene | Product | Reference |

| Benzaldehyde | 2,3-Dihydrofuran | Bicyclic oxetane | researchgate.net |

| α-Ketoester | Alkene | 2-Alkoxycarbonyl oxetane | researchgate.net |

| N-Acyl Enamine | Aldehyde/Ketone | 3-Aminooxetane derivative | mdpi.com |

| Aromatic Aldehyde | Silyl (B83357) Enol Ether | 3-(Silyloxy)oxetane | organic-chemistry.org |

The [2+2] cycloaddition of a ketene (B1206846) with a carbonyl compound is a classic method for the synthesis of β-lactones (oxetan-2-ones). acs.org This reaction, often referred to as the Staudinger ketene cycloaddition, can be a highly effective route to the core structure of 4-substituted oxetan-2-ones. The reaction is believed to proceed through a concerted mechanism. pku.edu.cn

To generate an oxetane-2-carboxylate structure via this method, one could envision the reaction between a ketene and an α-ketoester. However, the reactivity of non-nucleophilic ketenes towards carbonyl compounds can be low without the use of catalysts. acs.org Lewis acids are often employed to promote these cycloadditions. nih.govacs.org An alternative strategy would be to use a ketene that already contains an ester functionality. The stereoselectivity of these cycloadditions can be poor, though catalytic asymmetric variants have been developed to address this challenge. acs.org These methods provide a powerful synthetic tool, effectively serving as a pericyclic alternative to aldol-type reactions for the construction of β-hydroxy ester equivalents. acs.org

Functionalization and Derivatization of Pre-existing Oxetane Rings at the C2 Position

An alternative to de novo ring construction is the functionalization of a pre-formed oxetane ring. This approach can be advantageous when a suitable oxetane starting material is readily available.

Oxetan-3-one has emerged as a versatile and valuable building block for the synthesis of a wide variety of substituted oxetanes. acs.orgresearchgate.net Its rich chemistry allows for the introduction of diverse functional groups at the C3 position through standard ketone functionalization reactions, such as the Horner-Wadsworth-Emmons reaction, Strecker synthesis, and Grignard additions. chemrxiv.org

More relevant to the synthesis of the target scaffold, methods have been developed to functionalize the C2 position starting from oxetan-3-one. For instance, asymmetric synthesis of 2-substituted oxetan-3-ones can be achieved by metalating the SAMP/RAMP hydrazone of oxetan-3-one, followed by reaction with various electrophiles. researchgate.net Subsequent hydrolysis provides the 2-substituted oxetan-3-one. This product could then, in principle, be converted to a C2-carboxylate through oxidation sequences.

Furthermore, a multi-step homologation of oxetan-3-one has been developed to prepare methyl oxetane-3-carboxylate. researchgate.netresearchgate.net While this places the carboxylate at the C3 position, it highlights the utility of oxetan-3-one in accessing carboxy-functionalized oxetanes. The synthesis of oxetane-2-carboxylic acids can be challenging, and these compounds have been noted for potential instability, sometimes isomerizing into lactones upon storage or heating. nih.gov

Table 2: Functionalization of Oxetan-3-one

| Reaction Type | Reagents | Product Type | Reference |

| Horner-Wadsworth-Emmons | Phosphonate ylide | α,β-Unsaturated oxetane ester | chemrxiv.org |

| Strecker Synthesis | TMSCN, Amine | 3-Amino-3-cyano-oxetane | chemrxiv.org |

| Asymmetric Alkylation | SAMP/RAMP Hydrazone, Electrophile | 2-Substituted oxetan-3-one | researchgate.net |

| Homologation | Multi-step sequence | Methyl oxetane-3-carboxylate | researchgate.netresearchgate.net |

| Grignard Reaction | Phenethylmagnesium chloride | 3-Phenethyl-oxetan-3-ol | nih.gov |

Introduction of Diverse Substituents (e.g., Fluorine)

The incorporation of diverse substituents, especially fluorine, onto the oxetane scaffold can profoundly influence the molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. sciencedaily.comresearchgate.net Consequently, significant research has been directed towards developing methods for synthesizing fluorinated oxetanes.

Traditional methods for constructing the oxetane ring are often incompatible with direct fluorination or the use of fluorinated precursors due to harsh reaction conditions that can lead to ring rupture or defluorination. sciencedaily.comnews-medical.net However, recent breakthroughs have provided novel pathways. One innovative strategy involves the catalytic conversion of epoxides into fluorinated oxetanes. sciencedaily.com Researchers have developed a method for the selective insertion of a difluorocarbene species into the structure of readily available epoxides, directly yielding α,α-difluoro-oxetanes, a class of compounds previously difficult to synthesize. sciencedaily.comnews-medical.net

Another successful approach focuses on the Julia-Kocienski reaction, which has been utilized to introduce fluoroalkylidene groups onto 3-oxetanone, providing access to fluorinated precursors that can be further elaborated. researchgate.netresearchgate.net Furthermore, robust methods for creating 3-fluoroalkyl-substituted oxetanes have been established, relying on key steps like nucleophilic substitution and various fluorination techniques (deoxy-, deoxofluorination, and fluoroiodination) applied directly to the oxetane core or its side chains. researchgate.net These advancements have enabled the gram-scale synthesis of various fluorinated oxetane building blocks, including amines, alcohols, and carboxylic acids. researchgate.net

An enantioselective formal [2+2] cycloaddition has been developed to produce highly substituted, fluorinated β-lactones from fluorinated ketones and α-aroyloxyaldehydes, using a chiral N-heterocyclic carbene (NHC) catalyst. acs.org These β-lactone intermediates are then converted into the desired substituted fluorinated oxetanes through reduction and subsequent Williamson etherification. acs.org

Catalytic Approaches to Oxetane-2-Carboxylate Synthesis

Catalysis is central to the modern synthesis of complex molecules, and the construction of the strained oxetane-2-carboxylate system has benefited immensely from catalytic innovations. These approaches offer improved efficiency, selectivity, and milder reaction conditions compared to classical methods.

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool. In the context of oxetane synthesis, organocatalysts are particularly effective in promoting the formation of β-lactone intermediates, which can be subsequently converted to oxetanes. For instance, chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze the enantioselective formal [2+2] cycloaddition between fluorinated ketones and α-aroyloxyaldehydes. acs.org This reaction produces highly substituted, fluorinated β-lactones, which can then be transformed into the corresponding oxetanes. acs.org

Transition metal catalysis provides a versatile platform for the synthesis of oxetane rings through various cyclization strategies. magtech.com.cnbeilstein-journals.org These methods often proceed with high levels of control over stereochemistry and functional group tolerance.

A prominent strategy is the rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization. acs.orgrsc.org This method allows for the synthesis of diversely functionalized oxetanes bearing ester, amide, nitrile, and aryl groups directly on the ring. rsc.org The process typically involves the reaction of a functionalized diazo compound with a β-bromohydrin in the presence of a rhodium catalyst, such as Rh₂(OAc)₄. rsc.org

Copper catalysts have also been employed effectively. A Cu(I) catalyst in the presence of an oxidant can induce a ring expansion of alkynyloxetanes to form lactones. acs.org Additionally, a catalytic asymmetric synthesis of polysubstituted oxetanes has been achieved using a chiral Cu(II) complex to mediate the formal [2+2] cycloaddition between silyl enol ethers and trifluoropyruvate, affording products with high yields and excellent stereoselectivity. beilstein-journals.org

| Catalyst System | Reaction Type | Substrates | Product | Key Features | Reference(s) |

| Rh₂(OAc)₄ | O-H Insertion / C-C Cyclization | Diazo compounds, β-bromohydrins | Substituted oxetane-2-carboxylates | Versatile for diverse functional groups | rsc.org |

| Cu(I) / Pyridine N-oxide | Oxidative Cyclization | Alkynyloxetanes | Dihydrofurans and Lactones | Selective formation based on oxidant | acs.org |

| Chiral Cu(II) complex | Formal [2+2] Cycloaddition | Silyl enol ethers, Trifluoropyruvate | Polysubstituted oxetanes | High yields and enantioselectivity | beilstein-journals.org |

Dual catalysis systems, where two distinct catalytic cycles operate synergistically, have enabled challenging transformations that are not feasible with a single catalyst. In the realm of oxetane chemistry, a dual nickel/photoredox catalysis system has been developed for the decarboxylative C(sp²)-C(sp³) cross-coupling of α-oxy carboxylic acids. researchgate.netresearchgate.net This allows for the functionalization of oxetane carboxylic acids, providing access to complex scaffolds relevant to drug discovery. researchgate.net Similarly, Ni/Co-dual catalytic systems have been reported for reactions such as the reductive amidation of alkyl tosylates with isocyanates, showcasing the potential of combining transition metals to achieve novel reactivity. acs.org

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. nih.govescholarship.org This strategy has been successfully applied to both the synthesis and functionalization of oxetanes.

One of the most efficient methods for synthesizing the oxetane ring is the Paternò-Büchi reaction, a [2+2] cycloaddition of carbonyls and alkenes. magtech.com.cnresearchgate.net Traditionally requiring high-energy UV light, recent advances have led to visible-light-mediated protocols that rely on triplet energy transfer from an iridium-based photocatalyst to the carbonyl substrates, making the process safer, more scalable, and applicable to a broader range of substrates. researchgate.netresearchgate.net

Furthermore, photoredox catalysis is used for the functionalization of pre-formed oxetane-2-carboxylic acids. The visible-light-mediated photoredox hydrodecarboxylation of 2-aryl oxetane 2-carboxylic acids provides a route to substituted oxetanes that would otherwise be products of a challenging Paternò-Büchi reaction between alkenes and aryl aldehydes. researchgate.netbohrium.comnih.gov Mechanistic studies reveal that these reactions can be initiated through different pathways, including the oxidation of additives like DIPEA, depending on the specific substrate. researchgate.netbohrium.com

Synthesis of Substituted Oxetane-2-Carboxylates

The synthesis of oxetane-2-carboxylates with a variety of substitution patterns is crucial for exploring their potential in different applications. A highly effective method for achieving this is the rhodium-catalyzed reaction of diazo compounds with substituted bromohydrins, followed by a C-C bond-forming cyclization. rsc.org

This two-step sequence has been successfully applied to generate di-, tri-, and tetrasubstituted oxetanes. rsc.org The O-H insertion of a diazoacetate into a β-bromohydrin proceeds efficiently, and the subsequent base-mediated intramolecular cyclization via C-C bond formation yields the desired oxetane. The reaction tolerates a wide array of substituents on both the diazo compound and the bromohydrin, allowing for the synthesis of oxetanes with diverse functionalities. For example, aryl-ester diazo compounds have been used to generate 2-aryl-oxetane-2-carboxylates, which are attractive motifs for fragment-based drug discovery. rsc.orgresearchgate.net The reaction is effective across a range of aryl groups, including electron-donating, electron-withdrawing, and heterocyclic systems. rsc.org

| Entry | Diazo Compound (Ar) | Yield (%) | Reference(s) |

| 1 | Phenyl | 86 | rsc.org |

| 2 | 4-Fluorophenyl | 83 | rsc.org |

| 3 | 4-Chlorophenyl | 84 | rsc.org |

| 4 | 4-Bromophenyl | 80 | rsc.org |

| 5 | 4-Methoxyphenyl | 85 | rsc.org |

| 6 | 2-Naphthyl | 78 | rsc.org |

| 7 | 2-Chloropyridyl | 65 | rsc.org |

Synthesis of 2,2-Disubstituted Oxetane Dicarboxylates

A highly effective and versatile strategy for the synthesis of oxetane 2,2-dicarboxylates relies on a two-step sequence involving a rhodium-catalyzed O-H insertion followed by an intramolecular C-C bond-forming cyclization. rsc.orgthieme-connect.de This methodology provides access to a range of oxetanes bearing two ester groups at the C2 position, which are valuable precursors for further chemical modifications. rsc.org

The general approach begins with the reaction of a diazo compound, such as diethyl diazomalonate, with a halo-alcohol. researchgate.netrsc.org In the first step, a rhodium catalyst, typically rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), facilitates the insertion of the carbene derived from the diazo compound into the hydroxyl group of the alcohol. rsc.org For instance, the O-H insertion into 2-bromoethanol (B42945) proceeds efficiently to form the corresponding 2-bromoethyl malonate intermediate. rsc.org

The subsequent and final step is a base-mediated cyclization. thieme-connect.de The intermediate from the O-H insertion is treated with a base, such as sodium hydride (NaH), to deprotonate the acidic α-carbon of the malonate. researchgate.net This leads to an intramolecular nucleophilic substitution, where the resulting carbanion displaces the halide on the ethyl chain to form the strained four-membered oxetane ring in high yield. researchgate.netnih.gov This C-C bond-forming cyclization is a powerful method for constructing the oxetane core under relatively mild conditions. researchgate.netrsc.org

Table 1: Two-Step Synthesis of Diethyl Oxetane-2,2-dicarboxylate

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1. O-H Insertion | Diethyl diazomalonate, 2-Bromoethanol | Rh₂(OAc)₄ (0.5 mol%), Benzene, 80 °C | Diethyl 2-(2-bromoethoxy)malonate | 75% | rsc.org |

| 2. Cyclization | Diethyl 2-(2-bromoethoxy)malonate | NaH, THF, 0 °C to rt | Diethyl oxetane-2,2-dicarboxylate | High | researchgate.net |

This strategy has been expanded to include a variety of diazo compounds bearing not only esters but also amide, sulfone, phosphonate, and nitrile groups, demonstrating the broad scope of this synthetic route for creating diversely functionalized 2,2-disubstituted oxetanes. rsc.orgrsc.org

Approaches to Spirocyclic Oxetane-2-Carboxylate Architectures

Spirocyclic oxetanes are of increasing interest as they introduce three-dimensional complexity into molecular scaffolds, allowing for the exploration of new chemical space. rsc.org Several methodologies have been developed to access spirocyclic systems incorporating the oxetane-2-carboxylate motif.

One prominent method is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. rsc.orgbeilstein-journals.org A telescoped three-step sequence has been reported for the synthesis of functionalized spirocyclic oxetanes starting from cyclic ketones and maleic acid derivatives. rsc.orgrsc.org The process involves:

Paternò–Büchi Reaction: A photochemical cycloaddition between a cyclic ketone (e.g., cyclohexanone) and maleic anhydride (B1165640). The use of p-xylene (B151628) as an additive has been shown to be crucial in suppressing the competing dimerization of the alkene. rsc.org

Nucleophilic Ring-Opening: The resulting spirocyclic anhydride intermediate is not isolated but is directly treated with a nucleophile, such as an alcohol or an amine. This opens the anhydride ring regioselectively to form a carboxylic acid. rsc.orgbohrium.com

Esterification/Amidation: The carboxylic acid is then coupled with another alcohol or amine, often using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide), to yield the final functionalized spirocyclic oxetane ester or amide as a single isomer after purification. rsc.org

This sequence provides access to a wide array of novel spirocyclic oxetanes with yields of up to 42% over the three steps. rsc.org

Table 2: Selected Examples of Spirocyclic Oxetane Synthesis via Telescoped Paternò–Büchi Reaction rsc.org

| Cyclic Ketone | Nucleophile 1 (Ring-Opening) | Nucleophile 2 (Coupling) | Final Product | Overall Yield (3 steps) |

| Cyclohexanone | Benzyl (B1604629) alcohol | - | Spiro[cyclohexane-1,2'-oxetane] with benzyl ester | 39% |

| Cyclopentanone | Benzyl alcohol | - | Spiro[cyclopentane-1,2'-oxetane] with benzyl ester | 42% |

| Adamantan-2-one | Isopropanol | - | Spiro[adamantane-2,2'-oxetane] with isopropyl ester | 31% |

| Cyclohexanone | Benzylamine | - | Spiro[cyclohexane-1,2'-oxetane] with benzyl amide | 28% |

Another distinct approach yields spirooxindole 2,2-disubstituted oxetanes through an addition/substitution cascade. nih.govbeilstein-journals.org This one-step protocol involves reacting 3-hydroxyindolinones with phenyl vinyl selenone in the presence of aqueous potassium hydroxide (B78521) at room temperature. beilstein-journals.org The reaction is believed to proceed through a Michael addition followed by an intramolecular Williamson etherification to furnish the spirocyclic oxetane in moderate to good yields. nih.gov

Preparation of Functionalized 3- and 4-Substituted Oxetane-2-Carboxylates

The introduction of functional groups at the C3 and C4 positions of the oxetane-2-carboxylate scaffold is crucial for creating diverse building blocks for drug discovery. researchgate.netrsc.org The rhodium-catalyzed O-H insertion and cyclization strategy discussed previously is highly amenable to producing 4-substituted derivatives. researchgate.net

By starting with appropriately substituted halo-alcohols, a variety of functional groups can be installed at the C4 position of the resulting diethyl oxetane-2,2-dicarboxylate. researchgate.net The synthesis is robust and tolerates a range of substituents, including ethers, halides, and electron-withdrawing groups. For example, using 1-bromo-3-chloro-2-propanol in the O-H insertion step, followed by cyclization with NaH, successfully yields diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate. researchgate.net Similarly, starting from 3-bromo-1,1,1-trifluoroacetone (B149082) allows for the preparation of the corresponding 4-(trifluoromethyl)oxetane derivative. researchgate.net

The efficiency of both the O-H insertion and the subsequent cyclization steps is generally high, making this a reliable route for accessing these valuable substituted scaffolds. researchgate.net

Table 3: Synthesis of 4-Substituted Diethyl Oxetane-2,2-dicarboxylates researchgate.net

| Starting Alcohol | Substituent at C4 | O-H Insertion Product Yield | Cyclization Product Yield |

| 1-Bromo-3-phenoxy-2-propanol | Phenoxymethyl | 88% | 91% |

| 1,3-Dibromo-2-propanol | Bromomethyl | 65% | 92% |

| 1-Bromo-3-chloro-2-propanol | Chloromethyl | 80% | 77% |

| 3-Bromo-1,1,1-trifluoroacetone | Trifluoromethyl | 76% | 74% |

| 1-Bromo-2-propanol | Methyl | 91% | 71% |

While methods for creating 3-substituted oxetanes are well-developed, particularly starting from oxetan-3-one, the synthesis of oxetanes bearing substituents at C3 concurrently with a C2-carboxylate is less commonly detailed. acs.orgchemrxiv.org However, the principles of intramolecular cyclization of functionalized precursors remain a key strategy. acs.org The innate tendency of some oxetane-carboxylic acids to isomerize into lactones under mild heating or storage can also be a consideration in their synthesis and handling. nih.gov

Chemical Reactivity and Transformational Chemistry of Oxetane 2 Carboxylates

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The high ring strain of the oxetane core makes it a prime target for reactions that lead to its cleavage. The presence of an electron-withdrawing ketone at the C4 position further activates the ring, making it more susceptible to cleavage compared to simple alkyl-substituted oxetanes. These ring-opening reactions can proceed through several distinct pathways, offering access to a diverse array of highly functionalized, linear C4 scaffolds.

Nucleophilic Ring-Opening of Oxetane-2-Carboxylates

The reaction of oxetanes with nucleophiles is a fundamental transformation that alleviates ring strain. In unsymmetrically substituted oxetanes, the regioselectivity of the nucleophilic attack is a critical consideration, governed by both steric and electronic factors. magtech.com.cn For (S)-Ethyl 4-oxooxetane-2-carboxylate, the C4 carbonyl group exerts a strong electron-withdrawing effect, polarizing the adjacent C-O bonds and making the C4 carbon highly electrophilic. However, nucleophilic attack directly at C4 would constitute an unfavorable hemiacetal formation-breakdown pathway. Therefore, nucleophilic attack is more likely to occur at the less sterically hindered C2 position, leading to cleavage of the C2-O bond.

Strong nucleophiles typically attack the less substituted carbon atom in an SN2-type reaction. magtech.com.cn A wide range of nucleophiles, including organometallics, amines, thiols, and halides, can be employed to open the oxetane ring, yielding valuable functionalized products. researchgate.net For instance, the reaction with organocuprates or Grignard reagents would result in the formation of γ-hydroxy-α-keto esters.

Table 1: Representative Nucleophilic Ring-Opening Reactions of Oxetanes Note: This table presents generalized reactions of oxetanes with various nucleophiles as specific examples for this compound are not extensively documented. The outcomes are predicted based on established reactivity principles.

| Nucleophile (Nu-) | Reagent Example | Predicted Product Structure |

| Carbon | R-MgBr (Grignard) | γ-Hydroxy-α-keto ester |

| Nitrogen | R-NH₂ (Amine) | γ-Amino-γ-hydroxy-α-keto ester |

| Oxygen | R-OH / Acid catalyst | γ,γ-Dialkoxy-α-keto ester (after acetal (B89532) formation) |

| Halogen | MgBr₂ | γ-Bromo-γ-hydroxy-α-keto ester |

Reductive Ring-Opening Pathways

Reductive cleavage of the oxetane ring provides a direct route to 1,3-diols, which are important synthetic intermediates. This transformation can be achieved using various reducing agents. For instance, treatment of 2-aryloxetanes with lithium aluminum hydride (LiAlH₄) results in a hydroxyl-directed ring-opening to furnish triols in good yields. researchgate.net

In the case of this compound, the reaction is more complex due to the presence of two reducible functional groups: the ketone and the ester. The choice of reducing agent would determine the outcome. Strong reducing agents like LiAlH₄ would likely reduce both the ketone and the ester, in addition to potentially opening the ring, leading to a complex mixture of polyol products. Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), might selectively reduce the ketone to a secondary alcohol, yielding an ethyl 4-hydroxyoxetane-2-carboxylate, which could then be susceptible to subsequent intramolecular ring-opening or further reduction under different conditions.

Desymmetrization through Ring Opening Reactions

Desymmetrization is a powerful strategy for asymmetric synthesis, typically involving the differentiation of two enantiotopic or diastereotopic groups in a prochiral or meso substrate. While this compound is already a chiral molecule, the principles of stereoselective ring-opening are highly relevant. Reactions at the oxetane ring can be designed to proceed with high diastereoselectivity, influenced by the existing stereocenter at C2.

Enantioselective intramolecular openings of oxetanes catalyzed by chiral cobalt-salen complexes have been shown to produce enantioenriched tetrahydrofurans. nih.govnih.gov Applying this concept, a tethered nucleophile attached to the ester functionality of this compound could undergo a diastereoselective intramolecular cyclization, leading to the formation of complex heterocyclic systems with multiple stereocenters. The stereochemical outcome of the ring-opening would be dictated by the geometry of the transition state, which is influenced by the catalyst and the inherent chirality of the starting material. This approach allows for the conversion of the single stereocenter in the starting material into a product with a more complex and defined three-dimensional architecture. utexas.edu

Transformations Involving the Carboxylic Acid Ester Functionality

The ethyl ester group at the C2 position offers a versatile handle for a variety of chemical modifications, including hydrolysis, derivatization, alkylation, and acylation. These transformations can be performed while retaining the oxetane ring, provided that the reaction conditions are sufficiently mild to avoid premature ring-opening.

Ester Hydrolysis and Carboxylic Acid Derivatization

The ethyl ester of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding (S)-4-oxooxetane-2-carboxylic acid. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis : This is a reversible reaction, typically carried out by heating the ester with a dilute mineral acid like HCl or H₂SO₄ in an excess of water. libretexts.org

Base-catalyzed hydrolysis (Saponification) : This is an irreversible process, usually performed by heating the ester with an aqueous solution of a strong base such as sodium hydroxide (B78521). The reaction yields the sodium salt of the carboxylic acid, which is then protonated in a separate acidic workup step to afford the free acid. libretexts.org

A critical consideration in this context is the stability of the resulting oxetane-carboxylic acid. Research has shown that many oxetane-carboxylic acids are unstable and can readily isomerize into γ-lactones, particularly upon heating or during prolonged storage at room temperature. nih.govacs.org This isomerization occurs via an intramolecular nucleophilic attack of the carboxylic acid group onto the oxetane ring, a process that can be self-catalyzed by the acidic proton. acs.org

Once formed, the carboxylic acid can be converted into a variety of derivatives. Standard coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), can be used to form amides by reacting the acid with primary or secondary amines. thermofisher.com This derivatization can improve the compound's biological properties or facilitate further synthetic manipulations. nih.govtulane.edunih.gov

Table 2: Summary of Ester Hydrolysis Conditions

| Condition | Reagents | Product | Key Feature |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, H₂O, heat | Carboxylic Acid + Ethanol | Reversible libretexts.org |

| Basic Hydrolysis | 1. NaOH(aq), heat; 2. H₃O⁺ | Carboxylic Acid + Ethanol | Irreversible libretexts.org |

Alkylation and Acylation Reactions at the Ester Group

The carbon atom situated between the ester carbonyl and the ring ketone (C3) is an α-carbon to two carbonyl groups. Consequently, the proton attached to this carbon is significantly acidic and can be removed by a suitable base (e.g., sodium ethoxide, lithium diisopropylamide) to generate a stabilized enolate. This nucleophilic enolate can then participate in SN2 reactions with alkyl halides, a process known as α-alkylation. libretexts.org

This reactivity is analogous to the well-established malonic ester and acetoacetic ester syntheses. libretexts.org By choosing an appropriate alkylating agent (R-X), a variety of alkyl or substituted alkyl groups can be introduced at the C3 position. This allows for the synthesis of a range of 3-substituted-(S)-ethyl 4-oxooxetane-2-carboxylates. It is important to select reaction conditions that favor C-alkylation over O-alkylation.

Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the C3 position. This acylation reaction provides access to 3-acyl-4-oxooxetane derivatives, which are highly functionalized and potentially valuable synthetic intermediates.

Functional Group Interconversions on the Ester Moiety

The ethyl ester functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Key interconversions include hydrolysis to the corresponding carboxylic acid, reduction to the primary alcohol, conversion to amides, and transesterification.

Hydrolysis to 4-Oxooxetane-2-Carboxylic Acid

The saponification of the ethyl ester to its corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, for example, by treatment with sodium hydroxide (NaOH), followed by acidification. nih.govacs.org This process is generally efficient; however, the stability of the resulting 4-oxooxetane-2-carboxylic acid is a significant consideration, as it can be prone to rearrangement and decarboxylation under certain conditions. nih.gov To mitigate instability, it is often recommended to store the product as its lithium or sodium salt. nih.govacs.org

Reduction to (S)-(4-Oxooxetan-2-yl)methanol

The ester can be reduced to the corresponding primary alcohol, (S)-(4-oxooxtan-2-yl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.org It is important to note that milder reagents such as sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org The resulting alcohol provides a new site for further functionalization, such as etherification or esterification.

Amide Formation

Conversion of the ester to an amide can be achieved through various methods. One common approach involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.gov Direct conversion from the ester is also possible but often less straightforward. The formation of amides is a critical transformation in medicinal chemistry for the synthesis of bioactive compounds.

Transesterification

The ethyl group of the ester can be exchanged for other alkyl or aryl groups through transesterification. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For instance, reacting this compound with an excess of another alcohol (e.g., methanol) in the presence of an acid or a base catalyst would lead to the corresponding methyl ester. masterorganicchemistry.comorganic-chemistry.org This reaction is typically driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com

Decarboxylation Reactions of Oxetane-2-Carboxylic Acids

The decarboxylation of 4-oxooxetane-2-carboxylic acids, obtained from the hydrolysis of the corresponding esters, is a notable reaction, particularly given the β-keto acid structural motif. This class of compounds can undergo decarboxylation under thermal or photoredox conditions.

Thermal Decarboxylation

β-keto acids are known to be susceptible to thermal decarboxylation. libretexts.orgmasterorganicchemistry.com The mechanism involves a cyclic, six-membered transition state, leading to the formation of an enol intermediate which then tautomerizes to the corresponding ketone. libretexts.orgchemistrysteps.com Heating the 4-oxooxetane-2-carboxylic acid would be expected to induce the loss of carbon dioxide, yielding 4-oxetanone. The reaction temperature required can vary, but for many β-keto acids, it occurs readily upon gentle heating. libretexts.org

Photoredox-Catalyzed Decarboxylation

Recent advancements have demonstrated the decarboxylation of 2-aryl oxetane-2-carboxylic acids using visible-light photoredox catalysis. bohrium.comnih.govresearchgate.net This method offers a mild alternative to traditional thermal decarboxylation. The reaction typically employs a photocatalyst, such as an iridium or an organic dye-based catalyst, which, upon excitation with visible light, can initiate the decarboxylation process. bohrium.comresearchgate.net Mechanistic studies suggest that the reaction can proceed through different initiation pathways depending on the substrate and reaction conditions. bohrium.comresearchgate.net This methodology provides access to 2-substituted oxetanes, which are valuable building blocks in medicinal chemistry. researchgate.net

Below is a table summarizing representative conditions for the decarboxylation of related carboxylic acids.

| Starting Material | Reaction Type | Conditions | Product | Citation |

| 2-Aryl oxetane-2-carboxylic acids | Photoredox Hydrodecarboxylation | Visible light, photocatalyst | 2-Aryl oxetanes | bohrium.comnih.gov |

| β-Keto acids | Thermal Decarboxylation | Heating | Ketone and CO₂ | libretexts.orgmasterorganicchemistry.com |

| Aliphatic carboxylic acids | Photoredox Oxygenation | Visible light, photocatalyst, O₂ | Ketones/Aldehydes | princeton.edu |

Rearrangement and Isomerization Processes of Oxetane-2-Carboxylates

A significant aspect of the chemical reactivity of oxetane-2-carboxylates, specifically the corresponding carboxylic acids, is their propensity to undergo rearrangement and isomerization.

Numerous studies have reported that many oxetane-2-carboxylic acids are inherently unstable and can readily isomerize into the corresponding γ-lactones (tetrahydrofuran-2-ones). nih.govacs.orgacs.orgthieme-connect.com This transformation can occur spontaneously upon storage at room temperature or can be accelerated by mild heating. nih.govacs.org The isomerization often proceeds without the need for an external catalyst. acs.org

The rate and extent of this isomerization are highly dependent on the substitution pattern of the oxetane ring. thieme-connect.com Factors that have been observed to influence the stability of the oxetane-carboxylic acid include:

Steric Bulk: Increased steric hindrance around the oxetane ring can enhance stability. thieme-connect.com

Conformational Rigidity: Incorporation of the oxetane into a rigid polycyclic system can also improve stability. thieme-connect.com

Electronic Effects: The presence of electron-withdrawing groups, such as fluorine atoms, can stabilize the oxetane ring. thieme-connect.com Conversely, certain substituents can promote the isomerization.

The proposed mechanism for this rearrangement involves an intramolecular nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the C4 position of the oxetane ring, leading to a ring-opening and subsequent ring-closing to form the more thermodynamically stable five-membered lactone ring. Computational studies have explored the energetics of this process, suggesting that autocatalysis by a second molecule of the carboxylic acid can lower the activation barrier. ic.ac.uk

Due to this inherent instability, it is often advisable to store these compounds as their ester precursors or as stable salts (e.g., lithium or sodium salts) to prevent unintended isomerization. nih.govacs.orgthieme-connect.com

The table below highlights the observed stability and isomerization of various oxetane-carboxylic acids.

| Oxetane-Carboxylic Acid Substituent | Stability at Room Temperature | Isomerization Conditions | Product | Citation |

| Unsubstituted | Unstable | Storage at RT or heating to 50°C | γ-Lactone | nih.govacs.org |

| Bulky (hetero)aromatic groups | Stable | Heating to 100°C | γ-Lactone | acs.org |

| Zwitterionic structures | Stable | Heating to 100°C (some stable) | γ-Lactone | acs.org |

| Polycyclic rigid core | Stable | Heating to 100°C | γ-Lactone | acs.org |

Polymerization Applications Derived from Oxetane-2-Carboxylate Monomers

Oxetane-containing molecules are valuable monomers for the synthesis of various polymers, primarily through cationic ring-opening polymerization (CROP). wikipedia.orgrsc.org The high ring strain of the four-membered ether facilitates this process. This compound and its derivatives, obtained through functional group interconversions, represent potential monomers for creating functional polyesters and polyethers.

Oxetanes typically undergo CROP initiated by Lewis acids, Brønsted acids, or photoinitiators. wikipedia.orgrpi.edu The polymerization of 3,3-disubstituted oxetanes often exhibits an induction period followed by rapid polymerization. rpi.eduresearchgate.net The reactivity can be "kick-started" by copolymerization with more reactive monomers like epoxides. researchgate.net

While the direct polymerization of this compound is not widely reported, its derivatives can serve as functional monomers:

Polyester Synthesis: The corresponding carboxylic acid or alcohol, derived from the ester, can be used in polycondensation reactions. For example, diols containing an oxetane ring, such as 3,3-bis(hydroxymethyl)oxetane, have been used in enzymatic polycondensation with dicarboxylic acids to form aliphatic polyesters. morressier.com Similarly, ring-opening alternating copolymerization of oxetanes with cyclic anhydrides, catalyzed by organocatalysts, yields well-defined polyesters. researchgate.netresearchgate.net This approach allows for the synthesis of sugar-derived polyesters with tunable properties. rsc.org

Polyether Synthesis with Pendant Functionality: The ester or the derived carboxylic acid/alcohol group can be carried through a CROP of the oxetane ring to yield a polyether with pendant functional groups. These functional groups can then be used for post-polymerization modification or to tune the properties of the resulting polymer. For instance, polymers with pendant oxetane groups can be synthesized by the radical polymerization of (meth)acrylate monomers containing an oxetane moiety. radtech.org

The presence of the carboxylate or a derived functional group on the oxetane monomer allows for the creation of polymers with specific properties, such as altered solubility, thermal stability, and the potential for further chemical modification, making them attractive for applications in areas like biodegradable materials and drug delivery. morressier.comrsc.org

The table below summarizes different polymerization methods involving oxetane monomers.

| Polymerization Type | Monomers | Key Features | Resulting Polymer | Citation |

| Cationic Ring-Opening Polymerization (CROP) | Substituted Oxetanes | Initiated by acids or photoinitiators; can have an induction period. | Polyethers | wikipedia.orgrpi.eduresearchgate.net |

| Enzymatic Polycondensation | Oxetane Diols, Dicarboxylic Acids | Mild conditions, high selectivity. | Aliphatic Polyesters | morressier.com |

| Ring-Opening Alternating Copolymerization (ROCOP) | Oxetanes, Cyclic Anhydrides | Organocatalyzed, produces alternating copolymers. | Polyesters | researchgate.netresearchgate.netrsc.org |

| Radical Polymerization | (Meth)acrylate with pendant oxetane | Forms polymers with pendant oxetane rings for further reaction. | Poly(meth)acrylates | radtech.org |

| Anionic Ring-Opening Polymerization | Oxetanes with hydroxyl groups | Requires specific catalysts like potassium tert-butoxide/crown ether. | Polyethers | radtech.org |

Mechanistic and Computational Investigations of S Ethyl 4 Oxooxetane 2 Carboxylate Formation and Reactivity

Elucidation of Reaction Mechanisms in Oxetane-2-Carboxylate Synthesis

The formation of the oxetane (B1205548) ring, a four-membered ether, is a synthetically challenging endeavor due to inherent ring strain. nih.gov Several strategies have been developed for the synthesis of oxetanes, with the most common being intramolecular cyclizations and [2+2] cycloadditions. beilstein-journals.org For 4-oxooxetane structures, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a prominent method. nih.govnumberanalytics.commdpi.combohrium.com

The mechanism of the Paternò-Büchi reaction typically involves the photoexcitation of a carbonyl compound to its triplet state, which then adds to an alkene to form a 1,4-biradical intermediate. numberanalytics.commdpi.com This intermediate subsequently undergoes intersystem crossing to a singlet biradical, which cyclizes to the oxetane product. numberanalytics.com Theoretical studies have been instrumental in exploring the reaction mechanisms, regioselectivity, and the conformational analysis of these biradical intermediates. bohrium.com

In the context of oxetane-2-carboxylates, a notable synthetic approach involves the rhodium-catalyzed O-H insertion of a diazo compound into a β-bromoalcohol, followed by an anionic C-C bond-forming cyclization. This method has been successfully applied to synthesize a variety of substituted oxetanes, including those with ester functionalities at the 2-position. nih.gov

Another relevant mechanistic pathway is the intramolecular Williamson etherification of a suitably functionalized precursor, such as a β-hydroxy halide. acs.org However, the kinetics of 4-exo-tet cyclizations are generally less favorable compared to the formation of three, five, or six-membered rings, often necessitating the use of strong bases and highly reactive leaving groups. beilstein-journals.org The synthesis of 2,4-disubstituted oxetanes has been achieved with stereocontrol from 1,3-diols, which are converted to acetoxybromides with inversion of stereochemistry before cyclization. acs.org

It is also important to note that some oxetane-carboxylic acids have been found to be unstable, undergoing isomerization to lactones. nih.gov This highlights the importance of understanding the reactivity and potential rearrangement pathways of these molecules under different conditions.

Computational Chemistry Approaches (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of reaction mechanisms that are often difficult to probe experimentally. researchgate.netnih.govresearchgate.net DFT calculations provide valuable insights into the electronic structure, stability, and reactivity of molecules, as well as the transition states and energy profiles of reactions.

DFT calculations are widely used to predict the stereochemical outcomes of asymmetric reactions. researchgate.netrsc.org In the synthesis of chiral molecules like (S)-Ethyl 4-oxooxetane-2-carboxylate, understanding the factors that govern enantioselectivity is paramount. For related systems, such as the enantioselective allylation of β-keto esters, DFT calculations have revealed that the stereochemical outcome is determined by the nucleophilic attack on a key metal-complex intermediate. researchgate.net

In the context of oxetane formation, computational studies on the Paternò-Büchi reaction have been used to explain the observed diastereoselectivity. researchgate.net The relative energies of different biradical intermediates and the transition states leading to their formation can be calculated to predict the major stereoisomer. For the synthesis of chiral tetrahydrothiophenes through oxetane desymmetrization, computational studies have helped to elucidate the role of the chiral catalyst in controlling the stereoselectivity. organic-chemistry.org

The analysis of transition states and the calculation of reaction energy profiles are fundamental to understanding reaction kinetics and mechanisms. DFT calculations can map out the entire reaction pathway, identifying intermediates and the transition states that connect them. For instance, in the ring-opening polymerization of oxetane cations, DFT has been used to optimize the geometries of reactants, transition states, intermediates, and products, providing a detailed picture of the reaction progress. researchgate.net

In the biosynthesis of paclitaxel (B517696) (Taxol), which contains an oxetane ring, DFT calculations were employed to explore the mechanism of the cytochrome P450-catalyzed oxetane formation. These studies investigated different proposed pathways and calculated the activation energies, supporting the role of an enzyme-catalyzed epoxidation as a key step.

For the synthesis of bicyclic anhydrofuranoses involving oxetane formation, DFT calculations have revealed that the oxetane ring is formed prior to the tetrahydrofuran (B95107) ring in a domino process. beilstein-journals.org

| Computational Study Type | Application in Oxetane/Related Chemistry | Key Insights |

| DFT Calculations | Enantioselective allylation of β-keto esters | Stereochemical outcome governed by nucleophilic attack on a metal-complex intermediate. researchgate.net |

| DFT Calculations | Paternò-Büchi reaction | Explanation of diastereoselectivity based on biradical intermediate energies. researchgate.net |

| DFT Calculations | Ring-opening polymerization of oxetane | Optimization of reactant, transition state, and product geometries. researchgate.net |

| DFT Calculations | Taxol biosynthesis | Elucidation of cytochrome P450-catalyzed oxetane formation mechanism. |

Understanding Enantiocontrol in Asymmetric Reactions

Achieving high levels of enantiocontrol is a central goal in modern organic synthesis. Computational studies play a crucial role in understanding the origins of enantioselectivity in asymmetric catalysis. researchgate.netrsc.org By modeling the interactions between the substrate, catalyst, and reagents, DFT can help to identify the key non-covalent interactions that stabilize the transition state leading to the major enantiomer.

For the asymmetric synthesis of chiral β-keto esters, computational methods have been used to understand the role of catalysts in inducing enantioselectivity. mdpi.com Similarly, in the asymmetric desymmetrization of oxetanes, DFT calculations have provided insights into how a chiral Brønsted acid catalyst can effectively control the formation of all-carbon quaternary stereocenters with high enantioselectivity. nih.gov

Kinetic Studies of Oxetane-2-Carboxylate Transformations

Kinetic studies provide quantitative information about reaction rates and how they are affected by various parameters such as reactant concentrations, temperature, and catalysts. This data is essential for elucidating reaction mechanisms. In the context of oxetanes, kinetic studies have been performed on their ring-opening reactions. researchgate.net

A notable example is the photochemical kinetic resolution of chiral spirocyclic oxetanes. nih.gov In this process, one enantiomer is selectively decomposed via a retro-Paternò-Büchi reaction in the presence of a chiral photosensitizer. Kinetic analysis, including Stern-Volmer studies, helped to establish that the reaction proceeds through a triplet energy transfer mechanism. nih.gov

Investigation of Substrate-Dependent Mechanistic Pathways

The mechanism of a reaction can often be highly dependent on the specific substrates involved. For oxetane synthesis, this is particularly true. For instance, in the intramolecular cyclization to form oxetanes, the nature of the substituents can significantly influence the reaction yield and even the feasibility of the reaction. acs.org

In the photoredox-catalyzed decarboxylation of 2-aryl oxetane-2-carboxylic acids, mechanistic investigations revealed substrate-dependent modes of initiation. researchgate.net Kinetic and computational studies supported the formation of an oxetane carbocation as the rate-determining step.

Advanced Applications of Oxetane 2 Carboxylates As Versatile Synthetic Building Blocks

Incorporation into Complex Heterocyclic Frameworks

The inherent ring strain and electrophilicity of the oxetane (B1205548) ring in "(S)-Ethyl 4-oxooxetane-2-carboxylate" make it an excellent substrate for ring-opening and ring-expansion reactions, providing access to a variety of more complex heterocyclic systems. beilstein-journals.orgresearchgate.net The presence of the ketone at the C4 position offers a reactive handle for initial transformations, which can be followed by reactions involving the strained ether.

Catalytic activation, typically with Lewis or Brønsted acids, renders the oxetane susceptible to nucleophilic attack, initiating cascades that can lead to the formation of larger rings. For example, reactions with α-iminocarbenes, generated from N-sulfonyl-1,2,3-triazoles, can lead to the formation of oxonium ylides. nih.gov These intermediates can then undergo rearrangement or react with another equivalent of the oxetane to produce diverse heterocyclic structures, including tetrahydrofurans and even 13-membered macrocycles. nih.gov

Furthermore, the reaction of functionalized oxetanes with various nucleophiles under catalytic conditions has been shown to produce valuable heterocyclic products like oxazolines. nih.gov In a similar vein, annulation reactions with substituted phenols or anilines can yield fused ring systems such as 2,3-dihydrobenzofurans and benzoindolines, respectively. beilstein-journals.org The ethyl ester group on the "this compound" can also participate in these transformations, for instance, through intramolecular cyclizations following the initial ring-opening event.

| Reaction Type | Reagents/Catalyst | Resulting Heterocyclic Framework |

| Ring Expansion | α-Iminocarbenes (from N-sulfonyl-1,2,3-triazoles) / Rh₂(OAc)₄ | Tetrahydrofurans, 13-membered heterocycles |

| Intramolecular Cyclization | 3-Amido oxetane precursors / In(OTf)₃ | 2-Oxazolines |

| [3+2] Annulation | β-Naphthylamines or Phenols / In(OTf)₃ | Benzoindolines, 2,3-Dihydrobenzofurans |

Role in the Synthesis of Chiral Scaffolds and Ligands

The defined (S)-stereochemistry of "this compound" makes it an invaluable chiral building block. This pre-existing stereocenter can be used to control the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure scaffolds and ligands for asymmetric catalysis.

One prominent application is in the synthesis of chiral bis(oxazoline) ligands. nih.gov These "BOX" ligands are highly effective in a wide range of metal-catalyzed asymmetric reactions. Synthetic routes starting from enantiopure oxetane precursors can establish the necessary stereocenters in the final ligand structure, where the spatial orientation of the substituents on the oxazoline (B21484) rings is critical for inducing enantioselectivity. nih.gov For example, the transformation of an enantiopure amido-oxetane can lead to the formation of a spirocyclic bis(oxazoline) product that can be directly employed as a chiral ligand. nih.gov

The synthetic utility of chiral oxetanes is further highlighted by enantioselective ring-opening reactions. acs.org While these reactions often start with prochiral oxetanes to create chirality, the principle underscores the value of the oxetane ring in stereocontrolled synthesis. When starting with an already chiral substrate like "this compound," the inherent chirality can direct diastereoselective transformations, yielding complex molecules with multiple, well-defined stereocenters.

| Target Molecule Class | Synthetic Strategy | Key Feature |

| Chiral Bis(oxazoline) Ligands | Intramolecular cyclization of amido-oxetane | Transfer of stereochemistry from oxetane precursor to final ligand scaffold. |

| Enantioenriched Tetrahydrothiophenes | Asymmetric desymmetrization and ring-opening | Use of chiral catalysts to open prochiral oxetanes, creating chiral building blocks. |

| Diastereomerically Pure Scaffolds | Diastereoselective addition to the C4-ketone | The (S)-stereocenter at C2 directs the approach of nucleophiles to the C4 position. |

Utilization in Peptide and Amino Acid Chemistry

"this compound" is a key precursor for the synthesis of oxetane-containing amino acids (OxAAs). These are a class of non-natural, conformationally constrained amino acids that are of significant interest in peptide science. nih.govresearchgate.net The synthesis typically involves stereoselective amination at the C4-ketone position, followed by hydrolysis of the ethyl ester to yield the final amino acid.

The primary application of OxAAs is their incorporation into peptide backbones to create oxetane-modified peptidomimetics (OMPs). ljmu.ac.ukscispace.com This strategy involves replacing a native amide carbonyl group with the four-membered oxetane ring. ljmu.ac.uk This substitution has profound effects on the peptide's properties. Since proteolysis occurs at the amide bond, replacing it with the chemically robust oxetane ring can significantly enhance the metabolic stability and proteolytic resistance of the peptide. ljmu.ac.ukscispace.com

The synthesis of OMPs is often achieved using solid-phase peptide synthesis (SPPS), which requires orthogonally protected dipeptide building blocks containing the oxetane moiety. ljmu.ac.ukscispace.com These building blocks are prepared and then incorporated at specific sites within a peptide sequence, allowing for precise control over the location of the modification. Conformational studies of peptides containing oxetane amino acids have shown that they can adopt well-defined secondary structures, similar to β-turns in conventional peptides, making them useful tools for controlling peptide folding. acs.org

| Feature | Conventional Peptide | Oxetane-Modified Peptide (OMP) |

| Backbone Structure | Contains standard amide bonds (-CONH-) | One or more amide carbonyls replaced by an oxetane ring |

| Proteolytic Stability | Susceptible to cleavage by proteases | Increased resistance to enzymatic degradation |

| Conformation | Flexible; adopts α-helices, β-sheets, etc. | Can induce specific, stable conformations (e.g., β-turns) |

| Synthetic Method | Standard Solid-Phase Peptide Synthesis (SPPS) | SPPS using specialized oxetane-dipeptide building blocks |

Emerging Applications in Material Science

The unique reactivity of the oxetane ring has led to its exploration in polymer and material science. Oxetane monomers can undergo cationic ring-opening polymerization (CROP) to produce polyethers known as polyoxetanes (POX). radtech.orgwikipedia.org These materials are noted for their distinct properties compared to other polyethers. The high ring strain of oxetane (approximately 107 kJ/mol) provides a strong thermodynamic driving force for polymerization. wikipedia.org

Functionalized monomers derived from "this compound" could be used to synthesize novel functional polymers. The ester and ketone groups can be modified to introduce cross-linking sites, pendant functional groups, or polymerizable units like (meth)acrylates. radtech.org Such polymers have potential applications as photo-curable resins, coatings, and adhesives. rsc.org The introduction of a chiral monomer would result in stereoregular polymers with potentially unique chiroptical or recognition properties.

Another emerging area is the use of oxetane-based reactive mesogens for the creation of advanced functional materials such as liquid crystalline networks (LCNs) and elastomers (LCEs). tue.nl These materials are known for their applications in soft robotics and responsive surfaces. The use of chiral oxetane monomers could impart chirality to the liquid crystal phase, leading to materials with unique photonic properties.

| Material Type | Monomer Type | Polymerization Method | Potential Applications |

| Polyoxetanes (POX) | Functionalized Oxetanes | Cationic Ring-Opening Polymerization (CROP) | Adhesives, Coatings, Thermoplastics |

| Photo-curable Resins | Oxetanes with (meth)acrylate groups | Photo-initiated Cationic Polymerization | 3D Printing, High-performance coatings |

| Liquid Crystal Networks (LCNs) | Oxetane-based Reactive Mesogens | Step-growth or Cationic Polymerization | Soft Robotics, Responsive Surfaces, Photonic Materials |

Design and Synthesis of Bioisosteric Replacements in Organic Synthesis

In medicinal chemistry, the strategic replacement of a functional group with another that has similar physical or chemical properties, known as bioisosteric replacement, is a cornerstone of drug design. The oxetane ring has emerged as a highly valuable bioisostere. acs.orgenamine.net It is frequently used to replace gem-dimethyl and carbonyl groups, often leading to improved physicochemical and pharmacokinetic properties. acs.orgchigroup.site

As a replacement for a gem-dimethyl group, the oxetane provides a similar three-dimensional arrangement of atoms but introduces polarity without a significant increase in lipophilicity. enamine.netchigroup.site This can enhance aqueous solubility and reduce metabolic degradation, which are often challenges with highly lipophilic compounds. chigroup.site

When used as a bioisostere for a carbonyl group, the oxetane oxygen can act as a hydrogen bond acceptor, mimicking the interaction of the carbonyl oxygen with biological targets. chigroup.site However, the oxetane ring is chemically and metabolically more stable than a ketone, being less susceptible to enzymatic reduction or to promoting the epimerization of adjacent stereocenters. acs.orgchigroup.site "this compound" serves as a building block to install this beneficial motif into potential drug candidates.

| Original Group | Bioisosteric Replacement | Key Property Improvements |

| gem-Dimethyl (-C(CH₃)₂) | 3,3-Disubstituted Oxetane | Increased polarity, improved aqueous solubility, maintained or improved metabolic stability, reduced lipophilicity. enamine.netnih.gov |

| Carbonyl (-C=O) | 3-Substituted Oxetane | Enhanced metabolic stability, reduced electrophilicity, similar hydrogen-bond accepting capability. acs.orgchigroup.site |

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., oxetane ring, ester carbonyl) and stereochemistry .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1750 cm) and ester C-O bonds .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration using SHELX software for refinement .

How can density-functional theory (DFT) be applied to predict the reactivity of this compound?

Advanced

DFT calculations (e.g., B3LYP/6-31G* level) model electronic properties and reaction pathways:

- Thermochemical Accuracy : Hybrid functionals (e.g., B3LYP) predict atomization energies and ionization potentials with <3 kcal/mol error .

- Reactivity Descriptors : Fukui functions and electrophilicity indices identify nucleophilic/electrophilic sites on the oxetane ring .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions for reaction feasibility .

Validation involves comparing computed IR spectra or transition states with experimental data .

What strategies resolve contradictions between computational predictions and experimental data for this compound?

Q. Advanced

- Functional Selection : Test multiple DFT functionals (e.g., M06-2X vs. B3LYP) to assess sensitivity to exchange-correlation terms .

- Experimental Cross-Validation : Use X-ray crystallography to confirm bond lengths/angles and NMR to validate electron distribution .

- Error Analysis : Quantify systematic errors (e.g., basis set limitations) and apply empirical scaling to vibrational frequencies .

How does the stereochemistry at the oxetane ring influence the compound's biological activity?

Advanced

The (S)-enantiomer’s spatial arrangement affects target binding:

- Molecular Docking : Simulate interactions with enzymes (e.g., proteases) to compare enantiomer binding affinities .

- Chiral Resolution : Use enzymatic hydrolysis or chiral auxiliaries to isolate enantiomers for in vitro testing .

- SAR Studies : Modify substituents on the oxetane ring and correlate stereochemistry with activity (e.g., IC values) .

What are the key considerations in designing a crystallization protocol for this compound?

Q. Basic

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and nucleation rates .

- Temperature Gradients : Slow cooling from saturated solutions promotes single-crystal growth .

- SHELX Refinement : Analyze diffraction data to optimize crystal packing and hydrogen-bonding networks .

What are the challenges in achieving enantiomeric purity, and how can they be addressed?

Q. Advanced

- Racemization Risk : Oxetane ring strain may promote stereochemical lability under acidic/basic conditions. Mitigate via low-temperature synthesis .

- Chiral Chromatography : Use amylose- or cellulose-based columns for preparative separation .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., organocatalysts) during esterification to enhance enantioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.